molecular formula C7H12N2S B147968 (R,R)-Octahydro-benzoimidazole-2-thione CAS No. 139237-77-7

(R,R)-Octahydro-benzoimidazole-2-thione

Cat. No.: B147968
CAS No.: 139237-77-7
M. Wt: 156.25 g/mol
InChI Key: INYFNNKRGLROQV-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-Octahydro-benzoimidazole-2-thione is a chiral compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzoimidazole ring that is fully hydrogenated, resulting in an octahydro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Octahydro-benzoimidazole-2-thione typically involves the hydrogenation of benzoimidazole derivatives under specific conditions. One common method includes the catalytic hydrogenation of benzoimidazole using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective formation of the (R,R) enantiomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced catalytic systems and optimization of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Octahydro-benzoimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated benzoimidazole derivatives.

Scientific Research Applications

(R,R)-Octahydro-benzoimidazole-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (R,R)-Octahydro-benzoimidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzoimidazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-Octahydro-benzoimidazole-2-thione: The enantiomer of (R,R)-Octahydro-benzoimidazole-2-thione with different stereochemistry.

    Benzoimidazole-2-thione: The non-hydrogenated form with different chemical properties.

    Octahydro-benzoimidazole: Lacks the thione group, resulting in different reactivity.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYFNNKRGLROQV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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